(3-Aminonaphthalen-1-yl)methanol
Description
(3-Aminonaphthalen-1-yl)methanol (C₁₁H₁₁NO) is a naphthalene derivative featuring a methanol (–CH₂OH) group at position 1 and an amino (–NH₂) group at position 3 (Figure 1).
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7,12H2 |
InChI Key |
LKABHNFTIKVHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-1-yl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of naphthalene derivatives
Industrial Production Methods: Industrial production of (3-Aminonaphthalen-1-yl)methanol may involve large-scale catalytic hydrogenation processes, where the nitro precursor is reduced in a continuous flow reactor. The subsequent functionalization with methanol can be achieved using automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: (3-Aminonaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding quinones or naphthoquinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
(3-Aminonaphthalen-1-yl)methanol serves as a versatile building block in organic synthesis. It is primarily used in:
- Synthesis of Dyes and Pigments: The compound acts as an intermediate in producing various dyes, contributing to the textile and plastics industries.
- Formation of Heterocyclic Compounds: It participates in condensation reactions that yield larger heterocyclic structures, which have applications in pharmaceuticals and agrochemicals .
The compound exhibits potential biological activities due to its structural components:
- Antimicrobial Properties: Studies indicate that similar compounds show significant antimicrobial activity, making (3-Aminonaphthalen-1-yl)methanol a candidate for further investigation in drug development .
- Anticancer Potential: Research suggests that compounds with naphthalene rings possess anticancer properties, indicating that (3-Aminonaphthalen-1-yl)methanol may also exhibit similar effects .
Pharmaceutical Applications
In medicinal chemistry, (3-Aminonaphthalen-1-yl)methanol is explored for its potential as:
- Drug Precursors: It serves as a precursor for synthesizing pharmaceutical compounds with therapeutic effects, particularly those targeting enzyme interactions .
- Biochemical Assays: The compound is utilized in biochemical assays to study enzyme interactions and substrate specificity, aiding in drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of (3-Aminonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Aminonaphthalen-1-yl)methanol with four structurally analogous compounds, emphasizing molecular architecture, synthesis, and physicochemical properties.
Naphthalen-1-ylmethanol (C₁₁H₁₀O)
- Structure: Lacks the amino group but retains the methanol substituent at position 1 .
- Synthesis : Typically prepared via reduction of naphthalene-1-carbaldehyde or nucleophilic substitution reactions.
- Properties: Higher solubility in polar solvents compared to non-functionalized naphthalenes due to the hydroxyl group.
(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol (C₁₇H₁₂BrNO)
- Structure: Features a hydroxyl (–OH) group at position 2 and an imino (–NH–) group conjugated to a bromophenyl ring .
- Synthesis : Formed via Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 3-bromoaniline under reflux .
- Properties : High melting point (398–400 K) due to intermolecular hydrogen bonding and π-π stacking.
N-(3-Aminonaphthalen-1-yl)acetamide (C₁₂H₁₂N₂O)
- Structure: Replaces the methanol group with an acetamide (–NHCOCH₃) at position 1, retaining the amino group at position 3 .
- Reactivity: The acetamide group enhances stability against oxidation but reduces solubility in aqueous media compared to methanol derivatives.
(3-Amino-4-ethylphenyl)methanol (C₉H₁₃NO)
- Structure: A benzene-ring analog with amino and methanol groups at positions 3 and 4, respectively, plus an ethyl (–CH₂CH₃) substituent .
Table 1: Key Attributes of Compared Compounds
Research Implications
- Electronic Effects: The amino group in (3-Aminonaphthalen-1-yl)methanol likely enhances electron density at the naphthalene ring, favoring electrophilic substitution at positions 4 or 5.
- Synthetic Challenges: Introducing both amino and methanol groups may require orthogonal protection strategies to avoid side reactions.
Biological Activity
Introduction
(3-Aminonaphthalen-1-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
(3-Aminonaphthalen-1-yl)methanol is characterized by an amino group and a hydroxymethyl group attached to a naphthalene ring. Its structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 173.23 g/mol |
| CAS Number | 6-Amino-2-naphthaldehyde |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that (3-Aminonaphthalen-1-yl)methanol exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of (3-Aminonaphthalen-1-yl)methanol against common pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 mg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cancer cell proliferation in vitro.
The anticancer activity is believed to be mediated through the inhibition of specific molecular targets involved in cancer cell signaling pathways. For instance, it may inhibit discoidin domain receptor 1 (DDR1), which is implicated in cancer cell adhesion and migration.
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Mechanism of Action | Inhibits DDR1 signaling pathway |
In Vitro Studies
In vitro studies have shown that (3-Aminonaphthalen-1-yl)methanol can significantly reduce the viability of tumor cells such as HepG2 and HeLa, while exhibiting lower toxicity towards non-tumor cells. This selectivity highlights its potential as an anticancer therapeutic agent.
Oxidation and Derivative Formation
The compound can undergo oxidation reactions to form various derivatives, which may enhance its biological activity. For example, catalytic oxidation using copper(I) iodide has yielded high conversion rates to more active aldehyde derivatives, which could possess improved efficacy against target cells.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a carboxylic acid.
-
Reagents : Potassium permanganate (KMnO₄) under acidic conditions (e.g., H₂SO₄).
-
Mechanism : Oxidative cleavage of the -CH₂OH group to -COOH via intermediate formation of a carbonyl compound.
-
Product : 3-Aminonaphthalene-1-carboxylic acid.
Substitution Reactions
The amino group participates in nucleophilic substitution reactions.
-
Reaction : Acylation with acyl chlorides (e.g., acetyl chloride).
-
Conditions : Base (e.g., pyridine) to neutralize HCl byproduct.
-
Product : N-Acylated derivative (e.g., N-acetyl-(3-aminonaphthalen-1-yl)methanol).
Elimination Reactions
Under alkaline conditions, the hydroxymethyl group can undergo elimination.
-
Reagents : Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
-
Mechanism : Dehydration to form a naphthalene derivative with a vinyl group (e.g., 3-aminonaphthalen-1-ylmethylene).
-
Product : Alkenes or other unsaturated compounds.
Cross-Coupling Reactions
The compound can participate in metal-catalyzed oxidative coupling with phenols.
-
Catalyst : Iron(III) chloride (FeCl₃) or iron porphyrin complexes (e.g., Fe[TPP]Cl).
-
Oxidants : tert-Butyl hydroperoxide (t-BuOOH) or urea hydrogen peroxide (UHP).
-
Mechanism :
-
Example Reaction : Coupling with 2,6-dimethoxyphenol forms a quinone-aniline hybrid .
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Mechanism | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Oxidative cleavage | Carboxylic acid derivative |
| Substitution (Acyl) | Acyl chloride, pyridine | Nucleophilic substitution | N-Acylated compound |
| Elimination | NaOH, heat | Dehydration | Unsaturated compound |
| Cross-Coupling | FeCl₃, t-BuOOH, HFIP | Radical-radical coupling | Quinone-aniline hybrids |
Mechanistic Insights
-
Oxidative Coupling : Fe[TPP]Cl catalyzes the formation of a phenoxyl radical, which couples with the nucleophilic amino group of the compound. The reaction proceeds via a radical-anion/nucleophile coupling mechanism, ensuring high regioselectivity .
-
Nucleophilicity : The amino group’s lone pair enables substitution reactions, while the hydroxymethyl group’s oxidation state dictates its reactivity.
Q & A
Q. What are the optimal synthetic conditions for (3-Aminonaphthalen-1-yl)methanol?
Answer: The compound is synthesized via condensation reactions. A validated method involves:
- Precursor preparation : Reacting 3-amino-1-naphthaldehyde with hydroxylamine hydrochloride in absolute ethanol under reflux (12+ hours) with KOH as a base .
- Neutralization : Acetic acid is added post-reflux to neutralize the mixture.
- Crystallization : Slow evaporation of ethanol yields crystals (72% efficiency) .
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Reflux Time | 12 hours | |
| Base | KOH | |
| Neutralizing Agent | Acetic acid | |
| Crystallization | Slow evaporation |
Q. How is the molecular structure of (3-Aminonaphthalen-1-yl)methanol characterized?
Answer: Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., C1–C2–C3 = 121.5°) and confirms the C11–O1–H1 group geometry .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, –OH at δ 5.2 ppm).
- FT-IR : Identifies functional groups (O–H stretch at ~3200 cm⁻¹, C–N at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer:
- Reproducibility checks : Replicate experiments to rule out procedural errors.
- Complementary techniques : Pair NMR with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) and computational modeling (DFT for bond angle validation) .
- Crystallographic refinement : Adjust riding models for H atoms (Uiso(H) = 1.2Ueq(C/O)) to account for packing effects .
- Framework application : Follow qualitative research protocols for systematic error analysis .
Q. What experimental designs are recommended for assessing biological activity?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme interaction studies : Fluorescence quenching to measure binding affinity with trypsin or cytochrome P450 .
| Assay Type | Protocol Highlights | Reference |
|---|---|---|
| Antimicrobial | 24-hour incubation, 0.5–128 µg/mL | |
| Anticancer | 48-hour exposure, 10–100 µM doses | |
| Enzyme Binding | ΔF vs. concentration plots |
Q. What safety protocols are critical for handling (3-Aminonaphthalen-1-yl)methanol?
Answer:
Q. How do structural modifications influence reactivity?
Answer:
- Amino group position : The 3-amino group enhances hydrogen bonding in crystal lattices, affecting solubility .
- Methanol substitution : Primary alcohol (–CH₂OH) vs. secondary analogs (e.g., 1-phenylethanol) alters nucleophilicity in esterification .
- Comparative data :
| Compound | Reactivity (Esterification Rate) | Reference |
|---|---|---|
| (3-Aminonaphthalen-1-yl)methanol | 1.0 (baseline) | |
| 1-Phenylethanol | 0.7 | |
| 4-Methylphenylmethanol | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
